

Tenalisib duration of response 4.9 months

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Compound Focus: Tenalisib

CAS No.: 1639417-53-0

Cat. No.: S549008

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Tenalisib Clinical Trial Data Summary

Parameter	Result
Study Phase	Phase I/Ib [1]
Patient Population	Relapsed/refractory Peripheral and Cutaneous T-Cell Lymphoma (TCL) with ≥ 1 prior therapy [1]
Overall Response Rate (ORR)	45.7% (16 out of 35 evaluable patients) [1]
Response Breakdown	3 Complete Responses (CR), 13 Partial Responses (PR) [1]
Duration of Response (DoR)	Median: 4.9 months [1]
Recommended Dose	800 mg twice daily under fasting conditions [1]
Most Frequent Related Adverse Events (Grade ≥ 3)	Transaminase elevation (21%) [1]

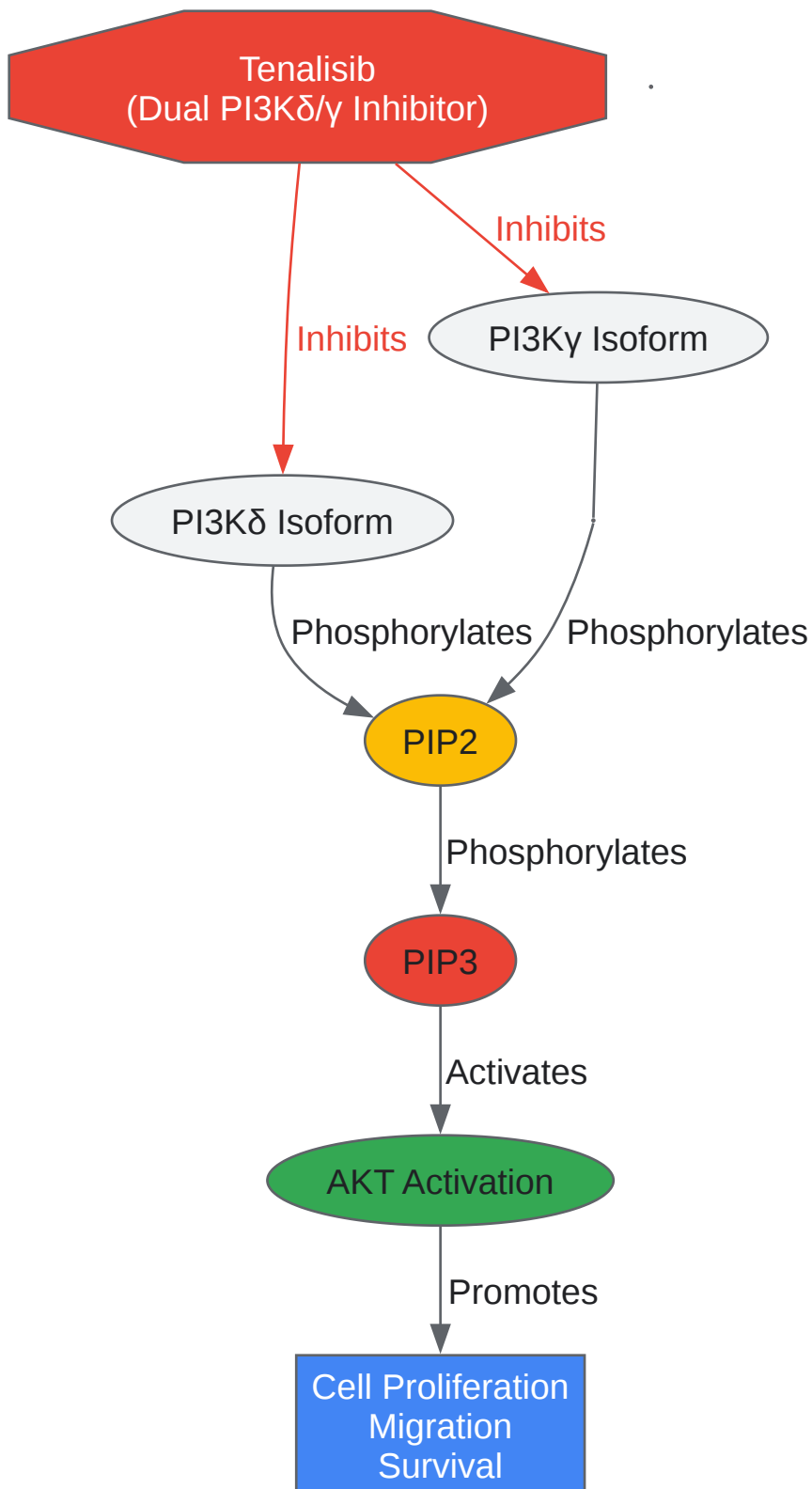
Key Experimental Protocol Details

For the section on experimental methodologies in your guide, here are the key details from the cited study [1]:

- **Study Design:** The trial was a two-part, multicenter study. The first part was a phase I, open-label, 3 + 3 dose escalation study to determine the Maximum Tolerated Dose (MTD). The second part was a phase Ib dose expansion phase.
- **Treatment Regimen:** **Tenalisib** was administered orally twice daily in 28-day cycles. Doses ranged from 200 mg to 800 mg BID during escalation. The expansion phase used the established MTD of 800 mg BID under fasting conditions.
- **Patient Eligibility:** Key inclusion criteria required patients to have histologically confirmed relapsed/refractory TCL, radiologically measurable or skin-evaluable disease, and an ECOG performance status of ≤ 2 .
- **Primary Objectives:** The primary goals were to evaluate safety, determine the MTD, and characterize the pharmacokinetics (PK) of **Tenalisib**.
- **Secondary/Exploratory Objectives:** These included assessing pharmacodynamic effects, antitumor activity (ORR and DoR), and correlating treatment outcomes with biomarkers.
- **Response Assessment:** Antitumor activity was evaluated based on the overall response rate (ORR), which includes both complete response (CR) and partial response (PR). The Duration of Response (DoR) was measured from the time of first documented response until disease progression.

Mechanistic Context for **Tenalisib**

To help create diagrams for your guide, the graphic below illustrates **Tenalisib**'s core mechanism of action.



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This diagram illustrates that **Tenalisib** is a **dual PI3K δ/γ inhibitor** [1]. By targeting these specific isoforms, which are predominantly expressed in hematopoietic cells, it blocks the conversion of PIP2 to PIP3. This inhibition prevents the downstream activation of AKT and its signaling cascade, thereby disrupting critical oncogenic processes such as cell proliferation, migration, and survival [1] [2].

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References

1. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K δ/γ ... [pmc.ncbi.nlm.nih.gov]
2. Targeting PI3K in cancer: mechanisms and advances in ... [pmc.ncbi.nlm.nih.gov]

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